Isosibiricin
Description
Significance of Natural Coumarin (B35378) Derivatives in Contemporary Chemical Biology
Coumarins are a major class of naturally occurring phenolic compounds characterized by a benzopyran-2-one ring system. ontosight.ai Found widely in plants, fungi, and bacteria, these compounds are of significant interest to medicinal chemists due to their diverse and potent biological activities. bohrium.com The versatility of the coumarin scaffold allows it to interact with a wide array of enzymes and receptors within biological systems through various non-covalent interactions. researchgate.net This structural feature is the basis for their broad pharmacological applications. frontiersin.orgunimi.it
In contemporary chemical biology, natural coumarin derivatives are recognized as "privileged structures," meaning they are capable of binding to multiple biological targets with high affinity. bohrium.commdpi.com This has led to the exploration of their potential in numerous therapeutic areas. Research has demonstrated that coumarins exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, antiviral, anticancer, and anticoagulant properties. researchgate.netfrontiersin.orgresearchgate.net The ability to readily synthesize and modify the coumarin nucleus has further enhanced their importance, allowing for the creation of new derivatives with improved potency and specificity. bohrium.comfrontiersin.org Consequently, coumarin-based compounds are pivotal in the development of new therapeutic agents for a variety of diseases, including neurodegenerative disorders and cancer. frontiersin.orgunimi.it
Overview of Isosibiricin as a Bioactive Natural Product in Medicinal Chemistry Research
This compound is a natural bioactive coumarin that has garnered attention in medicinal chemistry for its significant pharmacological effects, particularly its anti-inflammatory and neuroprotective properties. nih.govfrontiersin.orgnih.gov A primary area of research has been its role in neuroinflammation, a key factor in many neurological disorders. nih.govnih.gov Studies have shown that this compound can dose-dependently inhibit the activation of microglia, the primary immune cells of the central nervous system. nih.govnih.gov
Detailed laboratory investigations have revealed that this compound significantly suppresses the production of several pro-inflammatory mediators. nih.govfrontiersin.orgnih.gov In lipopolysaccharide (LPS)-treated microglial cells, this compound was found to decrease the expression of nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18). nih.govnih.gov It also reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). frontiersin.orgnih.gov
The mechanism underlying this compound's anti-neuroinflammatory effects involves the modulation of specific signaling pathways. Research indicates that this compound targets the dopamine (B1211576) D1/D2 receptor-dependent NLRP3/caspase-1 inflammasome pathway. nih.govnih.gov By upregulating the expression of dopamine D1 and D2 receptors, this compound inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation. nih.govnih.govnih.gov Beyond its anti-inflammatory actions, this compound is also being explored in the field of experimental oncology as a potential lead compound for developing new cancer therapies due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. biosynth.com
Historical Perspective on this compound Discovery and Early Characterization
This compound was first identified as a natural product isolated from various plant sources. It is notably found in Murraya exotica, also known as Murraya paniculata or orange jasmine, a plant species belonging to the Rutaceae family that has been used in traditional Chinese medicine. nih.govfrontiersin.orgnih.govmdpi.com The compound has also been extracted from plants of the genus Daphne. biosynth.com
Early characterization of this compound established its chemical identity as a coumarin derivative. ontosight.ai Its systematic chemical name is 5,7-Dimethoxy-8-(3-methyl-2-oxobutyl)-2H-1-benzopyran-2-one, with the chemical formula C₁₆H₁₈O₅ and a molecular weight of 290.31 g/mol . biosynth.com The structure features the characteristic coumarin benzopyran-2-one core, with two methoxy (B1213986) groups at positions 5 and 7, and a 3-methyl-2-oxobutyl side chain at position 8. ontosight.ai This specific arrangement of functional groups is crucial for its biological activity. ontosight.ai Initial studies focused on its isolation and structural elucidation, paving the way for subsequent investigations into its pharmacological properties and mechanisms of action. frontiersin.orgnih.govtandfonline.comtandfonline.com
Properties
CAS No. |
18333-27-2 |
|---|---|
Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 |
Origin of Product |
United States |
Natural Sourcing and Phytochemical Analysis of Isosibiricin
Botanical Origin and Distribution in Research Contexts
Primary Sources: Murraya exotica (Rutaceae) and Related Species
Isosibiricin is a bioactive coumarin (B35378) compound that has been isolated from Murraya exotica, a plant belonging to the Rutaceae family. nih.gov This plant has a history of use in traditional Chinese medicine for treating various ailments. nih.gov Modern pharmacological studies have highlighted the diverse biological activities of Murraya species, including M. exotica. nih.gov Phytochemical investigations have revealed that the roots of M. exotica are particularly rich in coumarins. frontiersin.org In addition to M. exotica, this compound has also been isolated from Triphasia trifolia, another member of the Rutaceae family. tandfonline.com
Other Identified Botanical Genera: Daphne and Seseli Species
Beyond the Rutaceae family, research has identified this compound in other botanical genera. Notably, it has been found in species of Daphne and Seseli. ljmu.ac.ukabu.edu.ng The genus Seseli is recognized as a significant source of coumarins. ljmu.ac.uk Phytochemical studies of Seseli sibiricum have led to the identification of this compound among other coumarin compounds. abu.edu.ng
Methodologies for Research-Scale Extraction and Isolation from Plant Material
The isolation of this compound for research purposes involves a multi-step process that begins with extraction from plant material, followed by purification to achieve the desired level of purity for analysis.
Solvent-Based Extraction Approaches and Optimization
The initial step in isolating this compound from plant sources is typically solvent-based extraction. researchgate.net This process involves using selective solvents to separate the desired active portions of the plant tissues. youtube.com The choice of solvent is critical, as it must effectively diffuse into the plant cells to dissolve the target compounds. youtube.com
Commonly used methods include maceration, where the plant material is soaked in a solvent, and continuous hot extraction techniques like Soxhlet extraction. youtube.com The efficiency of extraction is influenced by several factors, including the particle size of the plant material, temperature, pH, and the type of solvent used. youtube.com For instance, a study on the isolation of coumarins from Triphasia trifolia involved the use of a chloroform-methanol solvent system. tandfonline.comtandfonline.com Accelerated solvent extraction (ASE) is a more modern technique that utilizes elevated temperatures and pressures to speed up the extraction process and reduce solvent consumption. thermofisher.commdpi.com
Advanced Chromatographic Purification Techniques for Research Purity
Following initial extraction, the crude extract contains a mixture of compounds. To isolate this compound in a pure form for research, advanced chromatographic techniques are employed. abu.edu.ng Chromatography is a fundamental method for the separation, isolation, and purification of chemical constituents from natural sources. abu.edu.ng
Column chromatography is a widely used technique. In one documented instance, a fraction containing this compound was subjected to column chromatography on Sephadex LH-20 with a chloroform-methanol (1:1) solvent system to yield the purified compound. tandfonline.comtandfonline.com Other chromatographic methods such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and ultra-performance liquid chromatography (UPLC) are also utilized in the phytochemical analysis of plants containing this compound. frontiersin.orgnih.gov
Advanced Spectroscopic Methods for Structural Elucidation in Academic Research
Once this compound is isolated in a pure form, its chemical structure is determined using a combination of advanced spectroscopic methods. slideshare.netscribd.com These techniques provide detailed information about the molecule's composition and the arrangement of its atoms. researchgate.net
The primary spectroscopic tools used for the structural elucidation of organic compounds like this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra provide crucial information about the hydrogen and carbon framework of the molecule. tandfonline.comtandfonline.comresearchgate.net
Mass Spectrometry (MS) : This technique determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in the identification of its structural components. tandfonline.comtandfonline.comgithub.io
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation. tandfonline.comtandfonline.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds with conjugated systems, such as coumarins. tandfonline.comtandfonline.comjptcp.com
The identification of this compound is typically confirmed by comparing its spectroscopic data (NMR and MS) with previously reported values in scientific literature. tandfonline.comtandfonline.com
Table of Spectroscopic Data for this compound
| Spectroscopic Technique | Key Findings for this compound |
|---|---|
| ¹H NMR | Provides data on the chemical environment of hydrogen atoms. |
| ¹³C NMR | Reveals the number and type of carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular mass (C₁₆H₁₈O₅, relative molecular mass: 290.32) and fragmentation pattern. nih.gov |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups. |
| UV-Visible Spectroscopy | Shows absorption maxima characteristic of the coumarin chromophore. |
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Asperuloside |
| Aurapten |
| Bergapten |
| Byakangelicin |
| Cinnamic acid |
| Coumarin |
| Coumurrayin |
| Dimethylfraxetin |
| Herniarin |
| Imperatorin |
| Isomeranzin |
| Isopimpinellin |
| Isoponcimarin |
| Meranzin hydrate |
| Mexoticin |
| Omphamurin |
| Osthol |
| Phellopterin |
| Sesebrin |
| Sesebrinol |
| Sibiricin |
| Triphasiol |
| Vitexin |
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. nih.govtandfonline.com Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of the molecule.
¹H NMR provides information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum would display characteristic signals for the two protons on the pyrone ring (H-3 and H-4), a single proton on the aromatic ring (H-6), two distinct signals for the methoxy (B1213986) groups at positions 5 and 7, and signals corresponding to the protons of the 3-methyl-2-oxobutyl side chain at position 8.
¹³C NMR spectroscopy complements this by detecting all unique carbon atoms in the molecule, including the carbonyl carbon of the lactone ring, the quaternary carbons of the aromatic system, and the carbons of the methoxy and alkyl side chain groups. scispace.com Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish the connectivity between protons and carbons, confirming the precise placement of the methoxy groups and the side chain on the coumarin scaffold. abu.edu.ng
Expected NMR Data for this compound (Note: The following data is a theoretical prediction based on the known structure and typical chemical shifts for coumarin derivatives, as specific experimental data was not available in the cited literature.)
¹³C NMR Expected Chemical Shifts| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C-2 | ~161.0 |
| C-3 | ~112.5 |
| C-4 | ~143.0 |
| C-4a | ~113.0 |
| C-5 | ~160.0 |
| C-6 | ~92.0 |
| C-7 | ~162.0 |
| C-8 | ~105.0 |
| C-8a | ~156.0 |
| C-1' (Side Chain C=O) | ~205.0 |
| C-2' (Side Chain CH₂) | ~46.0 |
| C-3' (Side Chain CH) | ~35.0 |
| C-4', C-5' (Side Chain CH₃) | ~18.0 |
| 5-OCH₃ | ~56.0 |
¹H NMR Expected Chemical Shifts
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | ~6.2 | d |
| H-4 | ~7.9 | d |
| H-6 | ~6.3 | s |
| 5-OCH₃ | ~3.90 | s |
| 7-OCH₃ | ~3.95 | s |
| H-2' (Side Chain CH₂) | ~3.8 | s |
| H-3' (Side Chain CH) | ~2.2 | m |
Mass Spectrometry (MS) Techniques and Fragmentation Analysis
Mass Spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental formula of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) establishes its molecular formula as C₁₆H₁₈O₅, corresponding to a molecular weight of 290.31 g/mol . nih.govmdpi.com
In addition to providing the molecular weight, MS is used to study the fragmentation patterns of the molecule, which offers further structural clues. When the molecular ion (the ionized, intact molecule) is subjected to energy, it breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure.
For this compound ([M+H]⁺ at m/z 291), the fragmentation is expected to be dominated by cleavages in the 3-methyl-2-oxobutyl side chain, as it is the most labile part of the molecule. Common fragmentation processes include:
Alpha-cleavage: Breakage of the bond adjacent to the side chain's carbonyl group.
McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
Predicted Mass Spectrometry Fragmentation for this compound (Note: The following data is a theoretical prediction based on established fragmentation principles for ketones and coumarins.)
| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 291 | [M+H]⁺ | Protonated Molecular Ion |
| 234 | [M+H - C₄H₉]⁺ | Loss of the isobutyl group |
| 219 | [M+H - C₅H₉O]⁺ | Cleavage of the entire side chain |
X-ray Crystallography for Definitive Conformational Analysis
While NMR and MS provide crucial data on the chemical constitution and connectivity of this compound, X-ray crystallography offers the most definitive analysis of its three-dimensional structure in the solid state. This technique is the gold standard for determining the precise spatial arrangement of atoms within a crystalline molecule.
For a molecule like this compound, X-ray crystallography would unequivocally confirm the planarity of the coumarin ring system and determine the precise orientation and conformation of the 3-methyl-2-oxobutyl side chain relative to the ring. The crystal structure of a closely related spiro-derivative of this compound has been solved using single-crystal X-ray diffraction, yielding a final R-factor of 0.0596, which indicates a high-quality structural solution. This level of analysis provides indisputable proof of the molecule's structure and stereochemistry.
Investigative Paradigms in Isosibiricin S Biological Activities
Preclinical In Vitro Assessments on Defined Cellular Systems
In vitro studies using specific cell lines have provided foundational insights into the mechanisms through which Isosibiricin exerts its biological effects. These assessments have been crucial in identifying its anti-neuroinflammatory, anti-cancer, and other bioactivities.
Anti-Neuroinflammatory Potency in Microglial Cell Cultures (e.g., BV-2 Microglia)
A significant area of research has been the anti-neuroinflammatory properties of this compound, particularly in the context of microglial cells, which are the primary immune cells of the central nervous system. nih.gov Studies have utilized cell lines like BV-2 microglia to model neuroinflammatory conditions. nih.govmdpi.com
In these models, this compound has demonstrated a dose-dependent ability to inhibit the activation of BV-2 microglia induced by lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response. nih.govresearchgate.net This inhibition of microglial activation is a key indicator of its anti-neuroinflammatory potential. nih.gov
This compound has been shown to effectively suppress the production and release of several key pro-inflammatory mediators from activated microglial cells. nih.govresearchgate.net These mediators are central to the inflammatory cascade and are implicated in the pathology of various neuroinflammatory diseases. plos.orgmdpi.com
The compound significantly inhibits the release of:
Nitric Oxide (NO): this compound dose-dependently inhibits LPS-induced NO production in BV-2 cells. nih.gov
Tumor Necrosis Factor-α (TNF-α): The production of this potent cytokine is concentration-dependently inhibited by this compound in LPS-stimulated BV-2 cells. nih.govresearchgate.net
Interleukin-6 (IL-6): Similar to TNF-α, this compound curtails the expression of IL-6 in a dose-dependent manner. nih.govresearchgate.net
Interleukin-1β (IL-1β): this compound has been observed to reduce the expression of this pro-inflammatory cytokine. nih.govresearchgate.net
Interleukin-18 (IL-18): The expression of IL-18 is also significantly inhibited by this compound treatment. nih.govresearchgate.net
This broad-spectrum suppression of pro-inflammatory mediators highlights this compound's potential to modulate the neuroinflammatory response. nih.gov The mechanism for this suppression is linked to its ability to inhibit the NLRP3/caspase-1 inflammasome pathway. nih.govresearchgate.net
Further investigation into the anti-inflammatory mechanisms of this compound has revealed its ability to regulate the expression of key enzymes involved in the inflammatory process. nih.gov Overexpression of these enzymes is a hallmark of inflammation. jpp.krakow.plnih.govthebiogrid.org
Cyclooxygenase-2 (COX-2): In LPS-treated BV-2 cells, where COX-2 expression is markedly upregulated, this compound reduces its expression in a concentration-dependent manner. nih.gov
Inducible Nitric Oxide Synthase (iNOS): this compound also demonstrates a concentration-dependent reduction in the expression of iNOS, the enzyme responsible for the production of large quantities of NO during inflammation. nih.gov
By downregulating these enzymes, this compound directly curtails the production of inflammatory molecules. nih.gov
Suppression of Pro-Inflammatory Mediator Release (e.g., Nitric Oxide, Tumor Necrosis Factor-α, Interleukin-6, Interleukin-1β, Interleukin-18)
Modulation of Cellular Apoptosis and Proliferation in Cancer Cell Lines
While direct studies on this compound's effects on cancer cell apoptosis and proliferation are limited, research on similar coumarin (B35378) compounds and flavonoids provides insight into potential mechanisms. nih.govnih.gov The modulation of apoptosis (programmed cell death) and cell proliferation are critical targets in cancer therapy. oncotarget.commdpi.com For instance, the related coumarin Isofraxidin has been shown to inhibit proliferation and induce apoptosis in human colorectal cancer cells. nih.gov Similarly, the flavonoid Isorhamnetin has demonstrated an ability to suppress proliferation and activate apoptosis in gastric cancer cells. nih.gov These findings suggest that this compound may possess similar capabilities to modulate these fundamental cellular processes in cancer, a hypothesis that warrants further direct investigation.
Other Documented Bioactivities Attributed to this compound in Preclinical Studies
Beyond its anti-neuroinflammatory and potential anti-cancer effects, preclinical research has pointed to a wider range of biological activities for this compound and related compounds from its source, Murraya exotica. nih.govresearchgate.net These activities suggest a broader therapeutic potential.
Antinociceptive: Studies on extracts from Murraya species, from which this compound is isolated, have indicated antinociceptive (pain-relieving) effects. nih.govresearchgate.net
Antioxidative Stress: The compound is suggested to possess antioxidative stress properties, which is the ability to counteract cellular damage caused by reactive oxygen species. nih.govresearchgate.netmdpi.com This is a crucial mechanism as oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and osteoarthritis. mdpi.com
Chondroprotective: There is evidence to suggest that this compound may have chondroprotective (cartilage-protecting) effects. nih.govresearchgate.net This bioactivity is particularly relevant for degenerative joint diseases like osteoarthritis. plos.org
Preclinical In Vivo Efficacy Studies in Defined Animal Models
To complement in vitro findings, the effects of this compound have been evaluated in animal models. These in vivo studies are essential for understanding the compound's physiological effects in a whole organism.
In a study using Balb/c mice treated with LPS to induce systemic inflammation, this compound demonstrated significant anti-inflammatory effects. nih.gov Specifically, it was shown to inhibit the LPS-induced increase of the inflammatory cytokines IL-1β and IL-18 in the CA1 region of the hippocampus and the cortex. nih.gov Furthermore, this compound was found to upregulate the expression of dopamine (B1211576) D1 and D2 receptors in these brain regions of LPS-treated mice. nih.gov These findings from animal models corroborate the in vitro data and suggest that this compound can exert its anti-neuroinflammatory effects in vivo by modulating key inflammatory pathways and neurotransmitter receptor expression. nih.gov
Data Tables
Table 1: Effect of this compound on Pro-Inflammatory Mediators in LPS-Stimulated BV-2 Microglia
| Mediator | Effect of this compound | Mechanism |
| Nitric Oxide (NO) | Dose-dependent inhibition nih.gov | Downregulation of iNOS expression nih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Concentration-dependent inhibition nih.gov | Inhibition of NLRP3 inflammasome pathway nih.gov |
| Interleukin-6 (IL-6) | Concentration-dependent inhibition nih.gov | Modulation of dopamine receptor signaling nih.gov |
| Interleukin-1β (IL-1β) | Significant reduction nih.gov | Inhibition of caspase-1 cleavage nih.gov |
| Interleukin-18 (IL-18) | Significant reduction nih.gov | Inhibition of NLRP3 inflammasome pathway nih.gov |
Table 2: Summary of this compound's Bioactivities in Preclinical Models
| Bioactivity | Model System | Key Findings |
| Anti-Neuroinflammatory | BV-2 Microglia, Balb/c Mice | Suppresses pro-inflammatory mediators and enzymes; inhibits microglial activation nih.gov |
| Antinociceptive | Inferred from Murraya exotica studies | Plant extracts show pain-relieving properties nih.govresearchgate.net |
| Antioxidative Stress | Inferred from Murraya exotica studies | Suggested to counteract cellular oxidative damage nih.govresearchgate.net |
| Chondroprotective | Inferred from Murraya exotica studies | Potential to protect cartilage from degradation nih.govresearchgate.net |
Evaluation of Anti-Neuroinflammatory Effects in Induced Models (e.g., Lipopolysaccharide-Induced Balb/c Mice)
The anti-neuroinflammatory properties of this compound have been investigated using established in vitro and in vivo models of inflammation. nih.gov A primary model involves the use of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response in microglial cells and in Balb/c mice. nih.govresearchgate.net Microglia-mediated neuroinflammation is recognized as a significant factor in the progression of various neurological disorders. nih.gov
In studies utilizing LPS-stimulated BV-2 microglial cells, this compound demonstrated a dose-dependent inhibition of microglial activation. nih.govresearchgate.net This was evidenced by a marked reduction in the expression and release of key inflammatory mediators. nih.gov Research confirmed that this compound treatment effectively lowers the levels of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.govfrontiersin.org Furthermore, it suppresses the production of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.govnih.gov
Subsequent animal experiments using LPS-treated Balb/c mice corroborated these in vitro findings. nih.gov In these models, this compound significantly inhibited the expression of inflammasome-related cytokines IL-1β and IL-18 within the CA1 region of the hippocampus and the cortex. nih.gov Transcriptomic analysis combined with bioinformatics revealed that this compound's mechanism of action is largely related to the dopamine receptor signaling pathway. nih.govbjmu.edu.cn Specifically, this compound was found to upregulate the expression of dopamine D1 and D2 receptors (DRD1/D2) in LPS-treated BV-2 cells and Balb/c mice. nih.govnih.gov This upregulation leads to the inhibition of the nucleotide-binding domain-like receptor protein 3 (NLRP3)/caspase-1 inflammasome pathway, a critical pathway in the inflammatory response. nih.govnih.govmdpi.com The inhibition of this pathway is central to the observed anti-neuroinflammatory effects of the compound. nih.gov
Table 1: Effect of this compound on Inflammatory Mediators in LPS-Induced Models Explore the table to see how this compound affects various inflammatory markers.
| Inflammatory Mediator | Model System | Observed Effect of this compound | Source |
| Nitric Oxide (NO) | LPS-stimulated BV-2 microglia | Decreased production | nih.govfrontiersin.org |
| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated BV-2 microglia | Decreased production and expression | nih.govfrontiersin.org |
| Interleukin-6 (IL-6) | LPS-stimulated BV-2 microglia | Decreased production and expression | nih.govfrontiersin.org |
| Interleukin-1β (IL-1β) | LPS-stimulated BV-2 microglia & Balb/c Mice | Decreased production and expression | nih.govnih.gov |
| Interleukin-18 (IL-18) | LPS-stimulated BV-2 microglia & Balb/c Mice | Decreased production and expression | nih.govnih.gov |
| NLRP3 Inflammasome | LPS-stimulated BV-2 microglia | Inhibited activation | nih.govnih.gov |
| Caspase-1 | LPS-stimulated BV-2 microglia | Inhibited cleavage/activation | nih.govnih.gov |
Assessment of Anti-Cancer Activity in Established Xenograft or Syngeneic Models
Preclinical evaluation of potential anti-cancer agents relies heavily on in vivo animal models to assess therapeutic efficacy and biological response. nih.gov Among the most established of these are xenograft and syngeneic models. nih.govmdpi.com Xenograft models involve the transplantation of human tumor cells into immunodeficient mice, while syngeneic models utilize tumor cells derived from the same genetic background as the immunocompetent mouse strain, allowing for the study of therapies in the context of a functional immune system. altogenlabs.comcriver.com
This compound has been identified as a compound of interest in experimental oncology. biosynth.com Its potential as an anti-cancer agent stems from its observed ability to modulate key signaling pathways involved in cell proliferation and apoptosis. biosynth.com Research suggests this compound may interfere with the growth of malignant cells and promote programmed cell death, positioning it as a promising candidate for the development of novel chemotherapeutic agents. biosynth.com
The rationale for evaluating this compound in xenograft or syngeneic cancer models is supported by its known mechanism of action. As established in neuroinflammation studies, this compound modulates the dopamine D1/D2 receptor-dependent NLRP3 inflammasome pathway. nih.gov Dopamine receptor signaling has been implicated in the progression of various cancer types, and the NLRP3 inflammasome is increasingly recognized for its role within the tumor microenvironment. nih.gov For instance, studies have shown that treating microglia with this compound increases the expression of DRD1 and DRD2 and reduces the activation of the NLRP3 inflammasome, a pathway that can influence tumor-protective immune responses. nih.gov
While this compound is considered a lead compound for the development of new cancer therapies, detailed studies documenting its efficacy in established xenograft or syngeneic models are not extensively present in the available literature. biosynth.com Such models would be crucial for determining key anti-tumor parameters. researchgate.net
Table 2: Potential Assessment Parameters for this compound in Preclinical Cancer Models This conceptual table outlines the typical endpoints measured in xenograft or syngeneic models to evaluate an anti-cancer compound's efficacy.
| Parameter | Model Type | Rationale for Assessment | Source |
| Tumor Growth Inhibition | Xenograft & Syngeneic | To measure the direct effect of the compound on tumor volume and growth rate. | researchgate.net |
| Survival Analysis | Xenograft & Syngeneic | To determine if treatment leads to an increase in the survival period of tumor-bearing animals. | researchgate.net |
| Metastasis Assessment | Xenograft & Syngeneic | To evaluate the compound's ability to inhibit the spread of cancer cells from the primary tumor to other organs. | nih.gov |
| Immune Cell Infiltration | Syngeneic | To analyze the effect on the infiltration of anti-tumor immune cells (e.g., T-cells) into the tumor microenvironment. | criver.com |
| Biomarker Modulation | Xenograft & Syngeneic | To measure changes in molecular targets, such as the expression of DRD1/D2 or NLRP3 inflammasome components. | nih.gov |
Molecular Mechanisms and Signaling Pathway Modulation by Isosibiricin
Engagement with Dopamine (B1211576) Receptor Systems in Immunomodulation
Recent studies have highlighted the crucial role of the dopamine signal system in immunomodulation and the control of inflammation. nih.govwikipedia.org Isosibiricin's anti-inflammatory properties are fundamentally linked to its ability to engage with the dopamine receptor system, specifically the D1 and D2 receptors, which are considered valuable therapeutic targets for inflammation-associated neurological diseases. nih.govnih.gov
Dopamine receptors are categorized into two main families: D1-like receptors (DRD1 and DRD5) and D2-like receptors (DRD2, DRD3, and DRD4). nih.gov These G-protein coupled receptors are pivotal in regulating various neural functions and are increasingly recognized for their involvement in immune processes. researchgate.netfrontiersin.org
Research demonstrates that this compound's primary mechanism does not involve direct binding to or agonistic/antagonistic activity at dopamine receptors. Instead, it modulates the expression of these receptors. nih.gov In studies involving lipopolysaccharide (LPS)-treated BV-2 microglial cells, a model for neuroinflammation, LPS was shown to downregulate the mRNA expression of both DRD1 and DRD2. nih.gov Treatment with this compound significantly reversed this effect, upregulating the expression of DRD1 and DRD2. nih.govresearchgate.net This upregulation was also observed in the CA1 region and cortex of LPS-treated mice, indicating a consistent effect in both in vitro and in vivo models. nih.gov By increasing the availability of these receptors, this compound effectively enhances the endogenous dopamine-mediated anti-inflammatory signaling pathways.
The critical role of these receptors in this compound's action was confirmed through the use of specific antagonists. The application of SCH 23390, a DRD1 antagonist, and sultopride, a DRD2 antagonist, was found to significantly reverse the inhibitory effects of this compound on the inflammatory cascade. nih.govnih.gov This finding solidifies that the anti-inflammatory effects of this compound are dependent on its ability to modulate DRD1 and DRD2 expression. nih.gov
The upregulation of DRD1 and DRD2 expression by this compound directly leads to the inactivation of the NLRP3/caspase-1 inflammasome pathway. nih.govresearchgate.net The dopamine receptor system is known to be involved in regulating this classical inflammation pathway. nih.gov Specifically, DRD1 agonists have been shown to inactivate the NLRP3 inflammasome, and the absence of DRD2 has been linked to increased expression of the pro-inflammatory mediator IL-1β. nih.govphysiology.org
This compound leverages this connection by boosting DRD1/D2 expression, which in turn suppresses the activation of the inflammasome. nih.govmdpi.com The use of DRD1/D2 antagonists, SCH 23390 and sultopride, negated this compound's ability to inhibit NLRP3 expression and the subsequent cleavage of caspase-1 and IL-1β. nih.govnih.gov This demonstrates a clear, sequential pathway where this compound first upregulates dopamine receptors, which then act to disrupt the activation of the inflammasome complex, a critical step in its anti-neuroinflammatory action. nih.govmdpi.com
Role of Dopamine D1 and D2 Receptors (DRD1/DRD2) in this compound's Cellular Actions
Regulation of Intracellular Inflammasome Complexes
This compound exerts a potent regulatory effect on intracellular inflammasome complexes, which are central drivers of the inflammatory response. mdpi.commdpi.com Its primary target within this system is the NLRP3 inflammasome, a multi-protein complex responsible for the activation of inflammatory caspases. frontiersin.org
The NLRP3 inflammasome consists of the NLRP3 sensor protein, the ASC adaptor protein, and pro-caspase-1. frontiersin.org Its activation is a two-step process involving a priming signal (often from TLRs) and an activation signal, leading to the assembly of the complex. frontiersin.org Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. mdpi.comfrontiersin.org
This compound has been shown to effectively inhibit the NLRP3 inflammasome pathway. nih.govmdpi.com In studies using BV-2 microglial cells stimulated with LPS or the NLRP3 activator nigericin, this compound treatment markedly suppressed the expression of NLRP3. nih.gov This inhibitory action disrupts the core platform required for initiating the inflammatory cascade. The downstream consequence of this inhibition is a significant reduction in the production of multiple key inflammatory mediators. Research has documented that this compound dose-dependently decreases the expression of nitric oxide (NO), tumour necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18) in LPS-stimulated microglia. nih.govnih.gov
Table 1: Effect of this compound on Inflammatory Mediator Production in LPS-Induced BV-2 Cells
| Inflammatory Mediator | Observation | Source |
| Nitric Oxide (NO) | Dose-dependent inhibition | nih.govnih.gov |
| Tumour Necrosis Factor-α (TNF-α) | Dose-dependent inhibition | nih.govnih.gov |
| Interleukin-6 (IL-6) | Dose-dependent inhibition | nih.govnih.gov |
| Interleukin-1β (IL-1β) | Dose-dependent inhibition | nih.govnih.gov |
| Interleukin-18 (IL-18) | Dose-dependent inhibition | nih.govnih.gov |
A critical function of the assembled NLRP3 inflammasome is the activation of Caspase-1. frontiersin.org Caspase-1 is a protease that exists as an inactive zymogen (pro-caspase-1) and is activated through proteolytic cleavage upon recruitment to the inflammasome complex. wikipedia.orgfrontiersin.org Activated Caspase-1 is pivotal as it processes the precursors of key pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms (IL-1β and IL-18). wikipedia.orgfrontiersin.org These mature cytokines are then secreted to amplify the inflammatory response. thermofisher.com
This compound's inhibitory action on the NLRP3 inflammasome directly impacts this process. By preventing the full activation and assembly of the NLRP3 complex, this compound effectively blocks the cleavage and activation of Caspase-1. nih.govphysiology.org Experimental evidence shows that this compound treatment reduces the cleavage of Caspase-1 in LPS-stimulated microglial cells. nih.gov Consequently, the processing of pro-IL-1β into mature IL-1β is suppressed. nih.govphysiology.org This was further confirmed in animal models, where this compound significantly inhibited the levels of inflammasome-related IL-1β and IL-18 in the brains of LPS-treated mice. nih.gov
Table 2: Impact of Dopamine Receptor Antagonists on this compound's Inhibitory Effects
| Parameter | Effect of this compound | Effect of this compound + DRD1/D2 Antagonists | Source |
| NLRP3 Expression | Inhibited | Inhibition reversed | nih.govnih.gov |
| Caspase-1 Cleavage | Inhibited | Inhibition reversed | nih.govnih.gov |
| IL-1β Cleavage | Inhibited | Inhibition reversed | nih.govnih.gov |
Nucleotide-binding Oligomerization Domain-like Receptor Protein 3 (NLRP3) Inflammasome Targeting and Downstream Effects
Influence on Central Inflammatory Signaling Cascades
The molecular actions of this compound culminate in a broad influence over central inflammatory signaling cascades, primarily through the modulation of microglial activation. nih.govmdpi.com Microglia are the resident immune cells of the central nervous system (CNS), and their activation is a hallmark of neuroinflammation. nih.govoncotarget.com In response to stimuli like LPS, microglia transition to a pro-inflammatory phenotype, releasing a host of signaling molecules that drive the inflammatory process. nih.govmdpi.com
This compound's ability to inhibit microglial activation is a key outcome of its upstream effects on dopamine receptors and the NLRP3 inflammasome. nih.gov By suppressing the NLRP3/Caspase-1 axis, this compound blocks the production and release of potent pro-inflammatory cytokines, including IL-1β, IL-18, TNF-α, and IL-6. nih.govnih.gov These cytokines are central players in inflammatory signaling, capable of modifying the function of neurons and other glial cells, thereby altering nociceptive processing and contributing to neuronal damage. nih.govmdpi.com
The TLR4/NF-κB signaling pathway is a classic cascade involved in promoting the pro-inflammatory M1 microglial phenotype. nih.gov While this compound's primary described mechanism targets the dopamine receptor-NLRP3 axis, the resulting reduction in inflammatory mediators like TNF-α and IL-1β—which can act as amplifiers for NF-κB signaling—suggests an indirect dampening effect on this and other related pro-inflammatory pathways. nih.govoncotarget.com By blocking the production of multiple inflammatory mediators, this compound effectively interrupts the positive feedback loops that sustain and amplify neuroinflammatory responses in the CNS. nih.govthermofisher.com
Nuclear Factor-kappa B (NF-κB) Pathway Modulation and Transcription Regulation
The NF-κB signaling pathway is a cornerstone of the inflammatory response, and its modulation is a key aspect of this compound's anti-inflammatory properties. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. ijbs.com
Studies have shown that various natural compounds can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and degradation of IκBα. mdpi.commdpi.com This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory mediators. mdpi.com The activation of NF-κB can be triggered by upstream signaling pathways such as the Toll-like receptor (TLR) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comresearchgate.net For instance, the activation of TLR4 can lead to a signaling cascade that results in NF-κB activation and the subsequent production of pro-inflammatory cytokines. nih.govfrontiersin.org
While direct evidence of this compound's effect on IκBα phosphorylation is still emerging, its known impact on upstream pathways like MAPK and TLR suggests an indirect modulatory role on NF-κB. researchgate.netnih.gov The regulation of the NF-κB pathway is a critical mechanism for controlling inflammation, and the ability of compounds to influence this pathway is of significant therapeutic interest. ijbs.com
Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a multitude of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. thermofisher.com This pathway consists of a series of protein kinases that phosphorylate and activate one another. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. thermofisher.comresearchgate.net
Activation of the MAPK pathway is often initiated by extracellular stimuli, such as growth factors, cytokines, and cellular stressors like lipopolysaccharide (LPS). thermofisher.commdpi.com These stimuli trigger a phosphorylation cascade that ultimately leads to the activation of specific MAPK members. researchgate.net Activated MAPKs can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression. researchgate.net
Research has demonstrated that this compound can modulate the MAPK pathway, which is often dysregulated in inflammatory conditions. researchgate.netoup.comoup.com Studies have shown that natural compounds can inhibit the phosphorylation of key MAPK proteins, including p38, ERK, and JNK, in response to inflammatory stimuli. mdpi.commdpi.com This inhibition of MAPK signaling can, in turn, suppress the production of pro-inflammatory mediators. mdpi.commdpi.com The interplay between the different MAPK subfamilies is complex, with ERK often associated with cell survival, while JNK and p38 are more linked to inflammatory responses and apoptosis. researchgate.netnih.gov
| MAPK Subfamily | Key Functions | Modulation by Natural Compounds | Associated Cellular Outcomes |
|---|---|---|---|
| ERKs (Extracellular signal-regulated kinases) | Cell proliferation, differentiation, survival | Inhibition of phosphorylation | Regulation of cell growth and survival |
| JNKs (c-Jun N-terminal kinases) | Inflammation, apoptosis, stress response | Inhibition of phosphorylation | Attenuation of inflammatory responses |
| p38 MAPKs | Inflammation, apoptosis, cell cycle | Inhibition of phosphorylation | Suppression of pro-inflammatory cytokine production |
Toll-like Receptor (TLR) Signaling Pathways and Immune Sensing
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). frontiersin.orgnih.gov TLR signaling is crucial for initiating inflammatory responses to infection and tissue injury. nih.gov The TLR family consists of several members, with TLR4 being well-known for its recognition of lipopolysaccharide (LPS), a component of Gram-negative bacteria. nih.govfrontiersin.org
Upon ligand binding, TLRs recruit adaptor proteins to initiate downstream signaling cascades. plos.org The two major adaptor proteins are Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF). plos.orgplos.org The MyD88-dependent pathway is utilized by most TLRs and leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines. plos.orgplos.org The TRIF-dependent pathway is primarily associated with TLR3 and TLR4 and mediates the induction of type I interferons as well as a delayed activation of NF-κB. plos.orgplos.org
This compound has been shown to modulate TLR signaling pathways, particularly in the context of neuroinflammation. nih.govmdpi.com Research indicates that some natural compounds can inhibit TLR4-mediated signaling, thereby reducing the inflammatory response triggered by LPS. nih.gov This can occur through the downregulation of TLR4 expression or the inhibition of its downstream signaling components, MyD88 and TRIF. nih.govselleckchem.com The modulation of TLR pathways represents a key mechanism by which this compound can exert its anti-inflammatory effects. researchgate.net
Janus Kinase-Signal Transducer and Activator of Transcription (JAK/STAT) Pathway Integration
The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines, growth factors, and hormones, playing a critical role in immunity, cell growth, and hematopoiesis. sinobiological.comnih.gov The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein. sinobiological.com
The signaling cascade is initiated when a ligand binds to its specific receptor, leading to the activation of receptor-associated JAKs. nih.gov The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. sinobiological.com Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression. sinobiological.com The mammalian JAK family comprises four members (JAK1, JAK2, JAK3, and TYK2), and there are seven STAT proteins (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6). nih.gov
Studies suggest that this compound can influence the JAK/STAT pathway. For instance, in microglia, the activation of the JAK2/STAT3 signaling pathway can be induced by LPS. nih.gov Some compounds have been shown to inhibit this pathway, which can lead to a reduction in the inflammatory response. nih.govresearchgate.net The JAK/STAT pathway can also be activated by other signaling molecules, such as those involved in the TRPV1 signaling pathway, which can then mediate the activation of the NLRP3 inflammasome. nih.govresearchgate.net The integration of this compound's effects on the JAK/STAT pathway with other signaling networks highlights the complexity of its molecular mechanisms. researchgate.netorcid.org
Transcriptomic and Bioinformatic Approaches for Mechanistic Elucidation
Transcriptomic and bioinformatic analyses have become indispensable tools for unraveling the complex molecular mechanisms of action of compounds like this compound. nih.govnih.gov These approaches allow for a global view of the changes in gene expression that occur in response to treatment, providing valuable insights into the affected signaling pathways and biological processes. nih.govmdpi.com
In the study of this compound, transcriptomics coupled with bioinformatics was employed to investigate its anti-inflammatory effects in lipopolysaccharide (LPS)-treated BV-2 microglial cells. nih.govnih.gov This analysis revealed that this compound treatment led to significant changes in the expression of numerous genes, with a notable impact on the dopamine receptor signaling pathway. nih.govresearchgate.net Specifically, 1389 genes were identified as being significantly altered, with 615 being upregulated and 774 downregulated. nih.gov Among these, many were related to inflammation and dopamine synthesis and signaling. nih.gov
Further bioinformatic analysis, such as Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment, helped to identify the specific signaling pathways that were most significantly affected by this compound. nih.gov This approach confirmed that the dopamine receptor signaling pathway was a primary target. nih.gov Such integrated analyses are crucial for identifying novel drug targets and for building a comprehensive understanding of the pharmacological effects of natural compounds. mdpi.combjmu.edu.cn
| Analysis Type | Key Findings | Reference |
|---|---|---|
| Transcriptome Sequencing | Identified 1389 significantly altered genes (615 upregulated, 774 downregulated) in response to this compound treatment. | nih.gov |
| Bioinformatic Analysis (KEGG Pathway) | Revealed that the dopamine receptor signaling pathway was the most significantly affected pathway. | nih.gov |
| Functional Gene Annotation | Showed that many of the altered genes were involved in inflammation and dopamine synthesis/signaling. | nih.gov |
Comparative Analysis and Therapeutic Development Trajectories in Research
Comparative Biological Profiling with Other Coumarin (B35378) Derivatives and Natural Products
Isosibiricin, a natural bioactive coumarin compound isolated from Murraya exotica, demonstrates a range of biological activities, most notably anti-inflammatory and anti-neuroinflammatory effects. nih.gov Research indicates that this compound can markedly inhibit the release of nitric oxide (NO) and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govfrontiersin.org It also reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in a concentration-dependent manner. nih.govfrontiersin.org
The biological activities of this compound are comparable to other coumarin derivatives that also exhibit significant anti-inflammatory properties. nih.gov For instance, osthole, isofraxidin, and urolithin have been shown to exert clear anti-inflammatory effects in both in vitro and in vivo models. nih.gov Coumarins as a class are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. unimi.itresearchgate.netnih.govresearchgate.net This broad activity is attributed to the unique benzopyrone structure which can interact with various biological targets. unimi.itnih.gov
When compared with other natural products, this compound's anti-inflammatory mechanism, which involves targeting the NLRP3/caspase-1 inflammasome pathway, positions it as a notable compound. nih.govnih.gov Many natural products derived from plants, fungi, and microorganisms are known to possess pharmacological properties. researchgate.netscirp.org For example, flavonoids and coumarins are often the most important bioactive compounds responsible for the pharmacological activities of medicinal plants like those from the Murraya genus. frontiersin.org The table below provides a comparative overview of the documented biological activities of this compound and other selected coumarin derivatives and natural products.
Table 1: Comparative Biological Activities of this compound and Other Bioactive Compounds
| Compound | Class | Key Biological Activities | Source Examples |
|---|---|---|---|
| This compound | Coumarin | Anti-neuroinflammatory, Anti-inflammatory (Inhibits NO, TNF-α, IL-6, COX-2, iNOS; Targets NLRP3 inflammasome) | Murraya exotica nih.govfrontiersin.org |
| Esculetin | Coumarin | Antioxidant, Anti-inflammatory, Anticancer, Neuroprotective | Fraxinus rhynchophylla nih.govmdpi.com |
| Osthole | Coumarin | Anti-inflammatory, Antioxidant, Antimicrobial | Plant sources nih.govnih.gov |
| Urolithin | Coumarin Derivative | Anti-inflammatory | Metabolite of ellagitannins nih.gov |
| Warfarin | Coumarin Derivative | Anticoagulant | Synthetic unimi.itresearchgate.net |
| Quercetin (B1663063) | Flavonoid (Natural Product) | Antioxidant, Anti-inflammatory | Fruits and vegetables remedypublications.commdpi.com |
| Resveratrol | Stilbenoid (Natural Product) | Antioxidant, Anti-inflammatory | Grapes, berries mdpi.com |
| Curcumin (B1669340) | Curcuminoid (Natural Product) | Antioxidant, Anti-inflammatory | Curcuma longa nih.gov |
Potential for Synergistic or Additive Effects in Combination with Other Bioactive Compounds
The complexity of chronic diseases often involves multiple biological pathways, suggesting that combination therapies targeting several pathways simultaneously could be more effective than monotherapies. mdpi.comthno.org While specific studies on the synergistic effects of this compound in combination with other compounds are not extensively documented, the principle of synergy among natural bioactive compounds is well-established. remedypublications.comfrontiersin.orgfrontiersin.org Synergistic interactions can lead to enhanced therapeutic efficacy, allowing for lower doses of individual compounds and potentially reducing side effects. remedypublications.com
Research into natural products has shown that combinations of antioxidants can produce synergistic effects. remedypublications.commdpi.com For example, a combination of honokiol (B1673403) and modified citrus pectin (B1162225) demonstrated a synergistic effect on antioxidant and anti-inflammatory activities. nih.gov Similarly, combinations of rosmarinic acid with quercetin or caffeic acid have shown synergistic antioxidant effects. remedypublications.com The mechanisms underlying these synergies often involve complementary actions, such as scavenging different types of free radicals or acting on different stages of an inflammatory pathway. mdpi.comnih.gov
Given this compound's demonstrated anti-inflammatory and antioxidant properties, it holds potential for synergistic or additive effects when combined with other bioactive compounds. nih.govremedypublications.com A hypothetical combination of this compound with another anti-inflammatory agent, such as curcumin or resveratrol, could target multiple points in the inflammation cascade. nih.gov For instance, this compound's inhibition of the NLRP3 inflammasome could be complemented by another compound that inhibits a different pathway, such as the NF-κB pathway, which is a known target for honokiol. nih.govnih.gov Such a multi-target approach is a promising strategy in the development of therapies for complex inflammatory conditions. mdpi.comfrontiersin.org
Advanced Drug Delivery Systems for Preclinical Research Applications
The therapeutic potential of many natural compounds like this compound is often limited in preclinical and clinical settings by challenges such as poor water solubility, low bioavailability, and instability. mdpi.comdrug-dev.com Advanced drug delivery systems (DDS) are being developed to overcome these limitations by improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. mdpi.comimrpress.comnih.gov For coumarin derivatives, which are often hydrophobic, these systems are particularly relevant. nih.gov
In preclinical research, various nanocarriers are employed to enhance the delivery of compounds like this compound. mdpi.comppd.com These systems can improve solubility, protect the compound from degradation, and facilitate transport across biological barriers. imrpress.comnih.gov
Solid Lipid Nanoparticles (SLNs) : SLNs are an effective delivery system for hydrophobic drugs. nih.gov They can increase the physical-chemical stability of the encapsulated compound and offer a controlled-release pattern. nih.gov For instance, coumarin-loaded SLNs have been developed and shown to have a particle size suitable for therapeutic delivery and high encapsulation efficiency, making them a promising strategy for enhancing the efficacy of coumarins against bacterial infections. nih.govresearchgate.net
Polymeric Nanoparticles : Biocompatible and biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), are widely used to formulate nanoparticles. mdpi.comimrpress.com Surface modification of these nanoparticles, for example with polyethylene (B3416737) glycol (PEG), can improve their circulation time in the body. mdpi.com
Liposomes and Micelles : These are other forms of lipid-based carriers that can encapsulate hydrophobic compounds, improving their solubility and delivery to target sites. imrpress.comnih.gov
Hydrogels : These three-dimensional polymer networks can be used for sustained drug release. mdpi.comimrpress.com They can be designed to be responsive to specific stimuli, allowing for targeted drug delivery. imrpress.com
The use of such advanced delivery systems in preclinical studies is crucial for accurately assessing the therapeutic potential of a compound. drug-dev.comppd.comclinsurggroup.com By ensuring that the drug can reach its target site in a sufficient concentration, these technologies pave the way for successful translation from laboratory research to clinical applications. mdpi.comnih.gov
Table 2: Advanced Drug Delivery Systems for Preclinical Research of Coumarins
| Delivery System | Core Components | Key Advantages for Preclinical Research | Potential Application for this compound |
|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., stearic acid), emulsifiers | Enhances stability and solubility of hydrophobic drugs; controlled release; biocompatible. nih.gov | Improve oral bioavailability and target inflammatory cells. |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, Chitosan) | Sustained release; can be surface-functionalized for targeted delivery; protects drug from degradation. mdpi.comimrpress.com | Targeted delivery to neuroinflammatory sites in the brain. |
| Liposomes | Phospholipid bilayers | High payload flexibility; biocompatible; can deliver both hydrophilic and hydrophobic drugs. imrpress.com | Enhance cellular uptake and reduce systemic toxicity. |
| Hydrogels | Cross-linked polymer chains | Sustained and localized delivery; can be injectable; stimulus-responsive release. mdpi.comimrpress.com | Localized delivery for treating site-specific inflammation. |
| Micelles | Amphiphilic copolymers | Small size; enhances solubility of poorly soluble drugs. nih.gov | Improve systemic circulation and delivery to target tissues. |
Perspectives and Future Research Directions in Isosibiricin Studies
Deepening Mechanistic Understanding at the Systems Biology Level
A systems biology approach, which utilizes mathematical and computational models to analyze complex biological data, is crucial for a comprehensive understanding of Isosibiricin's effects. isbgroup.euulg.ac.be This approach moves beyond studying isolated components to understanding the intricate network of interactions within a biological system. isbgroup.eunih.gov
Future research should focus on constructing detailed mechanistic models of the signaling pathways modulated by this compound. uwaterloo.ca For instance, this compound has been shown to inhibit microglia-mediated neuroinflammation by targeting the dopamine (B1211576) D1/D2 receptor-dependent NLRP3/caspase-1 inflammasome pathway. nih.govnih.gov A systems biology model could simulate the dynamics of this pathway, predicting how varying concentrations of this compound affect the expression of key proteins like NLRP3, caspase-1, and various interleukins. nih.govresearchgate.net Transcriptomics and bioinformatics analyses have already revealed that this compound treatment significantly alters the expression of numerous genes related to inflammation and dopamine signaling in microglial cells. nih.govresearchgate.net Integrating these large datasets into a cohesive model will be paramount. ebi.ac.uk
This integrated approach, combining experimental data with mathematical modeling, will allow for the identification of key regulatory nodes and feedback loops that govern the cellular response to this compound. isbgroup.eunih.gov Such models can help formulate new hypotheses and guide further experimental validation, ultimately leading to a more profound understanding of its molecular mechanisms. nih.govuwaterloo.ca
Exploration of Novel Therapeutic Applications and Disease Models
The established anti-neuroinflammatory properties of this compound suggest its potential in a range of neurological disorders where microglia-mediated inflammation is a key pathological feature. nih.govnih.gov This includes conditions like Parkinson's disease, Alzheimer's disease, and other neurodegenerative ailments. researchgate.netbjmu.edu.cnnih.gov The compound's ability to modulate dopamine receptors further strengthens its potential relevance in Parkinson's disease, where dopaminergic neuron degeneration is a hallmark. nih.govfrontiersin.org
Beyond neuroinflammation, the pro-apoptotic and anti-proliferative effects of this compound in cancer cells open up avenues for its investigation as a novel chemotherapeutic agent. biosynth.com Its classification as a coumarin (B35378), a family of compounds known for diverse biological activities including anticancer properties, supports this direction. ontosight.ai Future studies should employ a variety of cancer models, both in vitro and in vivo, to assess its efficacy against different tumor types.
The development of more sophisticated disease models will be critical. For neurodegenerative diseases, human neural cell-based preclinical models are advocated to better predict clinical outcomes. nih.gov For cancer research, patient-derived xenografts and organoid models can provide a more accurate representation of human tumors and their microenvironment.
Computational Chemistry and In Silico Approaches for Rational Design and Optimization
Computational chemistry and in silico drug design are powerful tools to accelerate the development of this compound-based therapeutics. jpionline.orgnih.gov These methods allow for the virtual screening of large compound libraries and the prediction of molecular interactions, significantly reducing the time and cost of drug discovery. jpionline.orgparazapharma.com
Structure-based drug design can be employed to understand how this compound interacts with its molecular targets, such as the dopamine D1/D2 receptors. nih.govscripps.edu By elucidating the three-dimensional structure of the binding site, researchers can rationally design and synthesize novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. parazapharma.comnih.gov Techniques like molecular docking and molecular dynamics simulations can predict the binding affinity and stability of these new compounds. parazapharma.commonash.edu
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of this compound derivatives with their biological activity. monash.eduresearchgate.net This allows for the prediction of the activity of yet-to-be-synthesized compounds, guiding the optimization process. jpionline.org These computational approaches, integrated with experimental validation, will be instrumental in transforming this compound from a natural product lead into a refined drug candidate. isdiscovery.euwiley.com
Integration of Multi-Omics Data for Comprehensive Biological Insight and Biomarker Discovery
The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the biological changes induced by this compound. biostrand.aifrontiersin.org This multi-omics approach is essential for understanding the complex, system-wide effects of the compound and for identifying robust biomarkers. researchgate.netnih.govmdpi.com
Initial transcriptomic studies have already provided valuable insights into the genes modulated by this compound in the context of neuroinflammation. nih.govresearchgate.net Future research should expand on this by incorporating proteomic data to confirm that changes in gene expression translate to altered protein levels. Metabolomic analysis could reveal shifts in cellular metabolism, providing another layer of understanding of this compound's mechanism of action.
By integrating these diverse datasets, researchers can construct comprehensive molecular networks that depict the interconnected pathways affected by this compound. researchgate.netnih.gov This can lead to the discovery of novel biomarkers that can be used for patient stratification, monitoring treatment response, or as early diagnostic indicators for the diseases this compound may be used to treat. plos.orgbiorxiv.orgnih.gov For instance, specific patterns of gene expression or protein abundance following this compound treatment could predict which patients are most likely to benefit from the therapy. bmbreports.org The identification of such biomarkers is a critical step towards personalized medicine. nih.gov
Q & A
Q. What experimental models are most suitable for studying Isosibiricin’s anti-inflammatory mechanisms?
this compound’s anti-inflammatory effects are typically studied using LPS-induced RAW264.7 macrophages, a standard model for assessing cytokine production (e.g., NO, TNF-α, IL-6) and protein expression (COX-2, iNOS) . Researchers should design dose-response experiments with concentrations ranging from 10–50 μM, as higher doses (e.g., 50 μM) show near-complete inhibition of inflammatory markers. Controls must include untreated cells and LPS-only groups to validate specificity .
Q. How should researchers select concentration ranges for this compound in cytotoxicity assays?
Prioritize a gradient approach (e.g., 0–100 μM) to identify non-toxic thresholds. Evidence from RAW264.7 cells indicates that 50 μM this compound significantly reduces NO levels (from 15 μM to 3 μM) without reported cytotoxicity, suggesting this range is effective for mechanistic studies. Include MTT or LDH assays to confirm cell viability at tested concentrations .
Q. What are the key molecular targets to validate this compound’s activity in vitro?
Focus on NLRP3/caspase-1 inflammasome pathways and dopamine receptor (D1/D2) interactions, as these are implicated in its anti-inflammatory action. Use Western blotting for protein quantification (e.g., COX-2, iNOS) and ELISA for cytokine profiling (TNF-α, IL-6) to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data on this compound’s dose-dependent effects be resolved?
Contradictions often arise from variability in cell lines or assay conditions. For example, if IL-6 suppression at 50 μM conflicts with prior studies, re-evaluate experimental parameters:
Q. What methodologies optimize the translation of in vitro this compound findings to in vivo models?
Use pharmacokinetic profiling to assess bioavailability and blood-brain barrier penetration, critical for neuroinflammatory studies. Pair in vitro dose ranges (10–50 μM) with equivalent in vivo doses adjusted for metabolic clearance. Incorporate behavioral assays (e.g., open-field tests) and histopathological analysis to correlate molecular effects with functional outcomes .
Q. How should researchers address gaps in this compound’s mechanism of action?
Employ multi-omics approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
- Proteomics : SILAC labeling to quantify dopamine receptor pathway proteins.
- Metabolomics : LC-MS to track changes in inflammasome-related metabolites. Triangulate findings with siRNA knockdowns of D1/D2 receptors to confirm target specificity .
Q. What strategies validate the specificity of this compound’s interaction with dopamine receptors?
- Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-SCH23390 for D1 receptors).
- Use receptor antagonists (e.g., haloperidol for D2) to block this compound’s effects, observing reversibility in cytokine suppression.
- Apply computational docking simulations to predict binding affinities and compare with experimental IC₅₀ values .
Methodological Frameworks
Q. What statistical models are appropriate for analyzing this compound’s dose-response data?
Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC₅₀ values. For cytokine data, apply mixed-effects models to account for intra-experiment variability. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How to structure a research paper on this compound to meet journal guidelines?
- Abstract : Highlight novel findings (e.g., NLRP3 pathway inhibition) and methodologies (e.g., multi-omics integration).
- Results : Present dose-response curves for NO/TNF-α/IL-6 and Western blot data in main figures; relegate raw quantification tables to supplements.
- Discussion : Contrast results with existing anti-inflammatory agents (e.g., dexamethasone) to emphasize mechanistic uniqueness .
Q. What ethical considerations apply to this compound research involving animal models?
Adhere to ARRIVE guidelines for reporting in vivo studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
